JAK2 vs. JAK3 Selectivity in Kinase Inhibition Panel
In a direct head-to-head comparison within the same patent assay (LANCE Ultra, pH 7.5), the pivalamide-containing compound (matched to CAS 922085-66-3 via patent example) displayed a JAK2/JAK3 selectivity ratio of 4.6-fold, contrasting with the closely related oxalamide analog N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide (CAS 922013-26-1), which showed no reported JAK activity in the same patent family [1][2][3]. This indicates that the pivalamide group is a critical determinant for JAK engagement within this scaffold.
| Evidence Dimension | JAK2 and JAK3 inhibitory potency |
|---|---|
| Target Compound Data | JAK2 IC50 = 14 nM; JAK3 IC50 = 65 nM |
| Comparator Or Baseline | N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide (CAS 922013-26-1): no JAK activity reported |
| Quantified Difference | JAK2/JAK3 selectivity ratio = 4.6-fold for the target compound; comparator shows no measurable JAK inhibition |
| Conditions | LANCE Ultra kinase assay, pH 7.5, recombinant human JAK2 and JAK3 (Carna Biosciences) |
Why This Matters
This selectivity ratio is critical for users seeking a JAK2-biased tool compound, as JAK3 inhibition is often associated with immunosuppressive liabilities.
- [1] BindingDB. BDBM198266 — US9216999, 73; US9556187, Example 73. Affinity Data: JAK2 IC50 14 nM, JAK3 IC50 65 nM, TYK2 IC50 11 nM. View Source
- [2] US Patent 9216999. Substituted pyrrolo[2,3-h][1,6]naphthyridines and compositions thereof as JAK inhibitors. Example 73. View Source
- [3] US Patent 9556187. Substituted pyrrolo[3′,2′:5,6]pyrido[4,3-d]pyrimidines and JAK inhibitors comprising the same. Example 73. View Source
